2-Chloro-3-fluoropyridine-4-boronic acid

Descripción general

Descripción

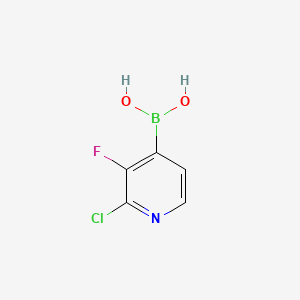

2-Chloro-3-fluoropyridine-4-boronic acid is an organoboron compound with the molecular formula C5H4BClFNO2. It is a derivative of pyridine, where the boronic acid group is attached to the fourth position of the pyridine ring, and chlorine and fluorine atoms are substituted at the second and third positions, respectively . This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.

Métodos De Preparación

One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

2-Chloro-3-fluoropyridine-4-boronic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and DMF . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the formation of carbon-carbon bonds, which is essential in building complex organic structures.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated the utility of 2-chloro-3-fluoropyridine-4-boronic acid in synthesizing antiviral compounds. For instance, a study focused on optimizing non-covalent inhibitors for SARS-CoV-2 utilized this boronic acid derivative as a key building block. The compound was involved in reactions that led to the development of potent inhibitors with IC50 values in the nanomolar range, showcasing its potential in combating viral infections .

Agrochemical Applications

In addition to pharmaceuticals, this compound is also valuable in the agrochemical sector. It serves as an intermediate for synthesizing herbicides and pesticides, contributing to crop protection strategies.

Example: Synthesis of Herbicides

The compound has been employed in synthesizing specific herbicides that target weed species while minimizing harm to crops. Its incorporation into agrochemical formulations enhances the efficacy and selectivity of these products, which is crucial for sustainable agricultural practices .

Material Science Applications

Beyond its roles in pharmaceuticals and agrochemicals, this compound finds applications in material science, particularly in creating functional materials through polymerization processes.

Application Example: Conductive Polymers

In material science research, this compound has been utilized to develop conductive polymers that exhibit enhanced electrical properties. The incorporation of boronic acids into polymer matrices allows for improved charge transport characteristics, which are essential for applications in electronic devices .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methodologies, including:

- Lithium-Halogen Exchange : A common method involves using lithium reagents to facilitate the exchange of halogens, resulting in the formation of boronic acids from pyridine derivatives.

- Boric Acid Ester Reaction : This method utilizes triisopropyl borate and n-butyl lithium under controlled conditions to yield high-purity products with good yields .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of antiviral agents | High reactivity and selectivity |

| Agrochemicals | Development of herbicides | Enhanced efficacy and crop safety |

| Material Science | Creation of conductive polymers | Improved electrical properties |

Mecanismo De Acción

The mechanism of action of 2-Chloro-3-fluoropyridine-4-boronic acid in cross-coupling reactions involves the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with the electrophilic partner to form the desired product .

Comparación Con Compuestos Similares

2-Chloro-3-fluoropyridine-4-boronic acid can be compared with other boronic acids, such as:

2-Fluoro-3-pyridineboronic acid: Similar in structure but lacks the chlorine atom.

3-Chloro-2-fluoropyridine-4-boronic acid: The positions of chlorine and fluorine are swapped.

5-Chloro-2-fluoropyridine-3-boronic acid: The boronic acid group is attached to a different position on the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.

Actividad Biológica

2-Chloro-3-fluoropyridine-4-boronic acid (CAS No. 937595-71-6) is an organoboron compound that has garnered attention in medicinal chemistry for its potential applications in drug development and organic synthesis. This article explores its biological activity, focusing on its mechanisms, interactions with biological molecules, and relevant research findings.

The molecular formula of this compound is C₅H₄BClFNO₂. It features a pyridine ring substituted with a chlorine atom at the second position and a fluorine atom at the third position, along with a boronic acid functional group. This unique structure allows it to participate effectively in various chemical reactions, particularly cross-coupling reactions like the Suzuki-Miyaura reaction, which are fundamental in organic synthesis.

The biological activity of this compound is primarily linked to its role as a chemical tool rather than a direct therapeutic agent. Its mechanism of action involves:

- Cross-Coupling Reactions : It acts as a nucleophile in palladium-catalyzed reactions, forming biaryl compounds by reacting with aryl or vinyl halides. This process is critical for constructing complex molecular architectures in drug discovery.

- Interactions with Enzymes : Boronic acids are known to interact with various biomolecules, including enzymes and receptors. This interaction can influence several biochemical pathways, potentially leading to therapeutic effects .

In Vitro Studies

While specific biological activities of this compound have not been extensively documented, related studies indicate potential applications in medicinal chemistry:

- Inhibitory Activity : Research has shown that boronic acids can inhibit certain enzymes, which may be relevant for developing anti-cancer agents. For instance, compounds similar to this compound have demonstrated inhibitory effects against various targets in cancer biology .

- Selectivity and Potency : A study highlighted the importance of structural modifications in enhancing selectivity and potency against specific biological targets. The presence of halogens like chlorine and fluorine can significantly affect binding affinity and overall biological activity .

Case Studies

Several case studies have explored the use of boronic acids in drug development:

- Dual Enzyme Inhibitors : Compounds structurally related to this compound have been evaluated as dual inhibitors for specific enzymes involved in cancer metabolism. These studies emphasize the need for further exploration of their pharmacokinetic profiles and cellular activities .

Data Tables

The following table summarizes key characteristics and findings related to this compound:

| Property | Details |

|---|---|

| Molecular Formula | C₅H₄BClFNO₂ |

| CAS Number | 937595-71-6 |

| Mechanism of Action | Cross-coupling reactions (Suzuki-Miyaura) |

| Potential Applications | Medicinal chemistry, enzyme inhibition |

| Related Compounds | Other boronic acids with similar structures |

Propiedades

IUPAC Name |

(2-chloro-3-fluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BClFNO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGCWGYBIXCFMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)Cl)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391238 | |

| Record name | 2-Chloro-3-fluoropyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937595-71-6 | |

| Record name | 2-Chloro-3-fluoropyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.